molecular formula C12H9BrN2O4S B6140263 N-(2-bromophenyl)-2-nitrobenzenesulfonamide

N-(2-bromophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B6140263
M. Wt: 357.18 g/mol
InChI Key: JRWHFNLDKLFELW-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-nitrobenzenesulfonamide (CAS 10398-64-8) is a sulfonamide-based compound with the molecular formula C12H9BrN2O4S and a molecular weight of 357.18 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research, particularly for the construction of more complex molecules. Research into analogous N-(bromophenyl) benzamide derivatives has highlighted their potential in developing new therapeutic agents, showing promising antimicrobial activity against Gram-positive bacteria and significant anti-inflammatory effects through protease inhibition . Furthermore, sulfonamide derivatives are a subject of ongoing research in various fields, including the development of novel fluorophores and materials with unique photophysical properties . As a standard, this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4S/c13-9-5-1-2-6-10(9)14-20(18,19)12-8-4-3-7-11(12)15(16)17/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWHFNLDKLFELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for N 2 Bromophenyl 2 Nitrobenzenesulfonamide

Evolution of N-Arylsulfonamide Synthesis: From Classical to Modern Methods

The construction of the sulfonamide bond (C-SO2-N) is a cornerstone of organic synthesis. Historically, the most prevalent method for synthesizing N-arylsulfonamides has been the reaction of an arylsulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. researchgate.net This method, while straightforward and widely used, can be limited by the availability and stability of the requisite sulfonyl chlorides and the potential for harsh reaction conditions. nih.gov

The limitations of these classical approaches spurred the development of modern synthetic methods. The advent of transition-metal-catalyzed cross-coupling reactions marked a paradigm shift in C-N bond formation. The Buchwald-Hartwig and Chan-Lam cross-coupling reactions, for example, allow for the N-arylation of sulfonamides using aryl halides or boronic acids, respectively. researchgate.netprinceton.edu These methods offer broader substrate scope and milder reaction conditions. More recently, innovative strategies have emerged that bypass the need for pre-functionalized starting materials, such as the direct synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates, which avoids the use of potentially genotoxic aromatic amines. organic-chemistry.orgtandfonline.com The field continues to advance with the development of photocatalytic and organocatalytic systems, offering more sustainable and efficient pathways to these valuable compounds. polyu.edu.hknih.gov

Direct Synthetic Routes to N-(2-bromophenyl)-2-nitrobenzenesulfonamide

The synthesis of this compound can be achieved through several direct approaches, primarily revolving around the formation of the sulfonamide bond between the two aromatic moieties.

Amidation Reactions Involving 2-Nitrobenzenesulfonyl Chloride and 2-Bromoaniline (B46623)

The most traditional and direct route to this compound is the condensation reaction between 2-nitrobenzenesulfonyl chloride and 2-bromoaniline. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH2Cl2), with a base to act as a scavenger for the hydrochloric acid generated during the reaction. researchgate.net Pyridine is a commonly used base for this transformation due to its ability to also function as a nucleophilic catalyst. researchgate.net

The reaction proceeds via nucleophilic attack of the amino group of 2-bromoaniline on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. The subsequent elimination of a chloride ion, facilitated by the base, results in the formation of the desired N-S bond.

Table 1: Representative Conditions for the Amidation of 2-Nitrobenzenesulfonyl Chloride with 2-Bromoaniline
Parameter Condition Role Reference
Sulfonylating Agent 2-Nitrobenzenesulfonyl chlorideElectrophile researchgate.net
Amine 2-BromoanilineNucleophileN/A (Hypothetical)
Base PyridineAcid Scavenger/Catalyst researchgate.net
Solvent Dichloromethane (CH2Cl2)Reaction Medium researchgate.net
Temperature Room TemperatureReaction ConditionN/A (Typical)

Alternative Condensation Pathways

Beyond the classical sulfonyl chloride-amine coupling, alternative pathways for the direct synthesis of N-arylsulfonamides are being explored. One such innovative approach involves the direct reductive coupling of nitroarenes with sodium arylsulfinates. In the context of this compound, this could theoretically involve the reaction of 2-bromonitrobenzene with sodium 2-nitrobenzenesulfinate.

Recent research has demonstrated that this transformation can be catalyzed by iron salts, such as FeCl2, with a reductant like NaHSO3. organic-chemistry.org This method is advantageous as it utilizes stable and readily available nitroarenes as the nitrogen source, circumventing the need for aniline (B41778) precursors. organic-chemistry.orgtandfonline.com Mechanistic studies suggest that the N-S bond may form through the direct coupling of the nitroarene with the sulfinate prior to the reduction of the nitro group. organic-chemistry.org Another related method employs a palladium-on-carbon (Pd/C) catalyst where the sodium arylsulfinate serves as both a coupling partner and a reductant. Iron-promoted reactions using sulfonyl chlorides and nitroarenes in aqueous media also present a viable, large-scale synthetic option. nih.gov

Advanced Catalytic Strategies for Sulfonamide Bond Formation

Modern organic synthesis has increasingly focused on the development of catalytic methods to improve efficiency, selectivity, and sustainability. The formation of the sulfonamide linkage in this compound or its precursors can benefit significantly from these advanced strategies.

Transition-Metal-Catalyzed N-Arylation Reactions for the Synthesis of this compound Precursors

Transition-metal catalysis offers powerful tools for constructing the C-N bond essential for N-arylsulfonamides. These methods are particularly useful for synthesizing precursors or for late-stage functionalization.

Palladium-Catalyzed Synthesis : The Buchwald-Hartwig amination allows for the coupling of aryl halides with amines. In a retrosynthetic sense for the target molecule, one could envision coupling 2-nitrobenzenesulfonamide (B48108) with 1,2-dibromobenzene. More directly, palladium catalysis can be used to prepare the arylsulfonyl chloride precursor from an arylboronic acid and sulfuryl chloride, which can then be reacted with the amine in situ. nih.gov

Copper-Catalyzed Synthesis : The Chan-Lam coupling reaction provides an alternative for N-arylation, typically using arylboronic acids as the aryl source. A copper-catalyzed reaction between a sulfonamide and an arylboronic acid can proceed under mild conditions. organic-chemistry.org

Nickel-Catalyzed Synthesis : Nickel catalysis has emerged as a cost-effective and efficient alternative for C-N cross-coupling. Photosensitized nickel catalysis, for instance, enables the sulfonamidation of aryl halides with a broad range of sulfonamides under mild conditions. princeton.edu A nickel-catalyzed C-N cross-coupling of N-arylsulfonamides with aryl bromides can also be used to synthesize N,N-diarylsulfonamides. organic-chemistry.org

Table 2: Comparison of Transition-Metal-Catalyzed N-Arylation Methods
Catalytic System Aryl Source Amine Source Key Advantages Reference
Palladium Aryl Halides/Boronic AcidsSulfonamides/AminesBroad substrate scope, high efficiency nih.gov
Copper Arylboronic AcidsSulfonamidesMild reaction conditions, often ligand-free organic-chemistry.org
Nickel Aryl HalidesSulfonamidesCost-effective, can be photosensitized princeton.edu
Iron NitroarenesFormed in situAvoids aniline precursors, uses inexpensive metal organic-chemistry.org

Organocatalytic Approaches to N-Arylsulfonamide Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, represents a growing field in sustainable chemistry. While the direct organocatalytic formation of the sulfonamide bond is less common than C-C bond formation, organocatalysts are being developed for reactions that can lead to sulfonamide-containing products. For instance, proline sulfonamide-based organocatalysts have been effectively used in various asymmetric C-C bond-forming reactions. nih.gov Bifunctional sulfonamides have been designed to act as organocatalysts in conjugate addition reactions by activating electrophiles through hydrogen bonding. nih.gov Although direct application to the synthesis of this compound is not yet widely reported, the principles of organocatalysis, such as activating substrates through hydrogen bonding or Lewis/Brønsted acid/base interactions, hold promise for future developments in sulfonamide synthesis. springernature.com

One-Pot and Multi-Component Reaction Sequences in the Synthesis of Related Nitrobenzenesulfonamides

One-pot and multi-component reactions (MCRs) represent efficient synthetic strategies that combine multiple reaction steps in a single reaction vessel, thereby saving time, resources, and reducing waste. While a specific one-pot or multi-component reaction for the direct synthesis of this compound is not extensively documented, related nitrobenzenesulfonamides have been synthesized using such approaches. These methodologies often involve the in-situ generation of a reactive species followed by its reaction with other components.

For instance, a sustainable multicomponent synthesis of sulfonamides has been developed using triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in deep eutectic solvents. researchgate.net Another approach involves a one-pot, two-stage synthesis of diaryl sulfonamides through a sequential iron- and copper-catalyzed aryl C-H amidation process. These methods, while not directly applied to this compound, provide a conceptual framework for developing a one-pot synthesis for this specific compound. The key would be to adapt these methods to incorporate 2-bromoaniline and a suitable 2-nitrobenzenesulfonyl precursor.

The Groebke-Blackburn-Bienaymé reaction (GBBR) is another powerful MCR for the one-pot synthesis of fused imidazole (B134444) bridgehead nitrogen heterocyclic compounds from aldehydes, isocyanides, and amidines. youtube.com While structurally different from the target compound, the principles of MCRs, such as the simultaneous formation of multiple bonds, could inspire novel synthetic designs. nih.govresearchgate.netbeilstein-journals.org

Chemo- and Regioselective Synthesis Considerations for this compound

The synthesis of this compound from 2-bromoaniline and 2-nitrobenzenesulfonyl chloride requires careful consideration of chemo- and regioselectivity. The primary challenge lies in ensuring that the sulfonylation occurs exclusively at the amino group of 2-bromoaniline, avoiding potential side reactions.

Chemoselectivity: The reaction between an amine and a sulfonyl chloride is generally a highly chemoselective process, favoring the formation of the sulfonamide bond. The high electrophilicity of the sulfur atom in the sulfonyl chloride and the nucleophilicity of the amine nitrogen drive this reaction.

Regioselectivity: In the case of 2-bromoaniline, the amino group is the sole site for sulfonylation, making the regioselectivity straightforward. However, the electronic and steric effects of the ortho-bromo substituent can influence the reactivity of the amino group. The electron-withdrawing nature of the bromine atom can slightly decrease the nucleophilicity of the amine, potentially requiring more forcing reaction conditions compared to aniline. Steric hindrance from the ortho-bromo group might also play a role in the reaction kinetics.

Catalytic systems, such as those employing copper or palladium, can be utilized to promote the N-arylation of sulfonamides with aryl halides. nih.govnie.edu.sgresearchgate.netprinceton.edunih.gov In a hypothetical synthesis where the sulfonamide is pre-formed and then arylated with a 2-bromophenyl halide, regioselectivity would be a critical factor, particularly if the sulfonamide possesses other reactive sites. Visible-light-driven three-component reactions have been developed for the regioselective N1- and N2-heterocycloalkylation of N1-sulfonyl-1,2,3-triazoles, showcasing the level of control achievable in complex systems. rsc.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the solvent system, temperature, reaction time, and, in the case of catalytic reactions, catalyst loading and ligand design.

Influence of Solvent Systems and Their Polarities

The choice of solvent can significantly impact the reaction rate and yield. The polarity of the solvent can influence the solubility of the reactants and stabilize transition states. For the reaction of 2-bromoaniline with 2-nitrobenzenesulfonyl chloride, aprotic solvents of varying polarities are often employed.

A study on a related copper-catalyzed N-arylation of methanesulfonamide (B31651) with 1-bromo-4-iodobenzene (B50087) showed that polar aprotic solvents like DMF and DMSO provided higher yields compared to less polar solvents like toluene (B28343) or protic solvents like t-butanol. nie.edu.sg This suggests that for the synthesis of this compound, polar aprotic solvents could be beneficial in solubilizing the starting materials and facilitating the reaction.

SolventPolarity (Dielectric Constant)Potential Effect on Yield
Dichloromethane (DCM)9.1Moderate
Tetrahydrofuran (THF)7.6Moderate
Acetonitrile37.5Potentially High
Dimethylformamide (DMF)36.7Potentially High
Dimethyl sulfoxide (B87167) (DMSO)46.7Potentially High

This table presents a qualitative prediction of solvent effects based on general principles and data from related reactions. Experimental verification is necessary.

Temperature, Pressure, and Reaction Time Effects

Temperature is a critical parameter that directly influences the reaction rate. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. For the synthesis of N-arylsulfonamides, reaction temperatures can range from room temperature to reflux conditions, depending on the reactivity of the substrates and the presence of a catalyst.

The reaction time is another important factor to optimize. The reaction should be allowed to proceed until a maximum yield is achieved, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Pressure is typically not a significant variable in standard sulfonamide synthesis unless gaseous reagents are involved or when trying to influence boiling points in a sealed-tube reaction.

Catalyst Loading and Ligand Design in Catalytic Systems

For syntheses employing a catalyst, such as copper- or palladium-catalyzed cross-coupling reactions, the catalyst loading and the nature of the ligand are of paramount importance.

Catalyst Loading: The amount of catalyst used can affect both the reaction rate and the cost-effectiveness of the synthesis. Optimization studies aim to find the minimum catalyst loading that provides a high yield in a reasonable timeframe.

Ligand Design: The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the catalytic cycle. For the N-arylation of sulfonamides, various ligands have been developed for copper and palladium catalysts, including oxalamides, 4-hydroxypicolinamides, and various phosphine-based ligands. nih.gov The choice of ligand can significantly impact the substrate scope, reaction efficiency, and selectivity.

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use in further applications. The primary methods for purification include recrystallization and column chromatography.

Recrystallization: This is a common and effective technique for purifying solid organic compounds. youtube.com The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. This differential solubility allows for the crystallization of the pure compound upon cooling, while impurities remain in the mother liquor. Common solvents for the recrystallization of sulfonamides include ethanol, ethanol/water mixtures, and ethyl acetate (B1210297)/hexane mixtures. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration. google.com

Column Chromatography: For more challenging purifications or for the separation of closely related impurities, silica (B1680970) gel column chromatography is a powerful technique. A suitable eluent system (a mixture of solvents) is chosen to achieve good separation between the desired product and any impurities. The progress of the separation is monitored by TLC. A general procedure for the purification of nitrobenzenesulfonamide derivatives involves the use of ethyl acetate in n-hexane as the eluent. semanticscholar.org

Reaction Mechanisms and Chemical Transformations of N 2 Bromophenyl 2 Nitrobenzenesulfonamide

Reactivity Profiles of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a robust functional group, yet it possesses distinct reactivity patterns that can be exploited for further molecular elaboration. wikipedia.org The electronic properties of this group in N-(2-bromophenyl)-2-nitrobenzenesulfonamide are heavily influenced by the attached aromatic rings, particularly the strongly electron-withdrawing 2-nitrobenzenesulfonyl group.

The nitrogen atom of the sulfonamide linkage possesses a lone pair of electrons and can, in principle, act as a nucleophile. libretexts.org This nucleophilicity is a key aspect of many amine reactions. rsc.org However, in this compound, the nucleophilic character of the nitrogen is significantly diminished. This is due to the powerful electron-withdrawing effect of the adjacent 2-nitrobenzenesulfonyl group. The sulfonyl group itself delocalizes the nitrogen's lone pair, and this effect is amplified by the nitro group on the benzene (B151609) ring.

Despite this reduced reactivity, the nitrogen can participate in nucleophilic reactions under specific conditions, such as alkylation or acylation, typically requiring a strong base to first deprotonate the nitrogen, thereby generating a more potent nucleophilic anion. libretexts.org

A complementary strategy to utilizing the sulfonamide moiety involves its conversion into an electrophilic species. nih.govnih.gov This "umpolung" or reversal of reactivity allows the sulfonamide to react with nucleophiles. One common method involves the transformation of the sulfonamide into a sulfonyl chloride. nih.gov This activation primes the molecule for substitution reactions with a wide array of nucleophiles, such as amines or alcohols.

Recent advances have also demonstrated that the C–N bond of sulfonamides can be activated for cross-electrophile coupling reactions, often employing nickel catalysis. acs.orgresearchgate.net This allows for the formation of new carbon-carbon bonds by treating the sulfonamide as a formal electrophile. For this compound, such a strategy could potentially lead to novel molecular scaffolds.

The proton on the sulfonamide nitrogen (N-H) is markedly acidic. wikipedia.orgcore.ac.uk The acidity is a direct consequence of the electron-withdrawing nature of the attached sulfonyl group, which stabilizes the resulting conjugate base (anion) through resonance. In the case of this compound, the presence of the 2-nitro group on the phenylsulfonyl moiety further enhances this acidity, making the N-H proton significantly more acidic than in simple alkyl- or arylsulfonamides. core.ac.uk This increased acidity is an important factor in its solubility and reactivity, particularly in base-mediated reactions. nih.gov

Protonation of the sulfonamide can occur at either the nitrogen or one of the sulfonyl oxygen atoms. While the oxygen atoms are also potential basic sites, theoretical and experimental studies on similar sulfonamides suggest that protonation of the nitrogen atom can be favorable in the gas phase. researchgate.net In solution, the protonation dynamics are more complex and depend on the specific acid and solvent conditions.

Table 1: Summary of Reactivity at the Sulfonamide Moiety
Reactivity ProfileDescriptionGoverning FactorsPotential Reactions
Nucleophilic Reactivity (Nitrogen)The sulfonamide nitrogen can act as a nucleophile, though its reactivity is attenuated.Electron-withdrawing 2-nitrobenzenesulfonyl group reduces electron density on nitrogen.Alkylation, Acylation (typically requires prior deprotonation with a strong base).
Electrophilic ActivationThe sulfonamide can be converted into an electrophile to react with nucleophiles.Conversion to a better leaving group (e.g., sulfonyl chloride) or catalytic activation of the C-N bond.Reaction with amines, alcohols, or participation in cross-coupling reactions. nih.govacs.org
Acid-Base BehaviorThe N-H proton is acidic due to stabilization of the conjugate base.The strong electron-withdrawing effect of the 2-nitrobenzenesulfonyl group significantly increases acidity. core.ac.ukDeprotonation with base to form an anion, facilitating subsequent reactions.

Transformations Involving the 2-Bromophenyl Moiety

The bromine atom attached to the phenyl ring is a versatile functional handle, serving as a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Aryl bromides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. nobelprize.orgsigmaaldrich.com

Suzuki-Miyaura Reaction: This reaction involves the coupling of the aryl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with a new aryl, vinyl, or alkyl group, leading to the formation of biaryl structures or other substituted derivatives. organic-chemistry.orgsemanticscholar.org The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This transformation would install a substituted vinyl group at the position of the bromine atom on the phenyl ring. The reaction generally favors the formation of the trans-alkene product. organic-chemistry.orgyoutube.com

Sonogashira Reaction: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying the Sonogashira reaction to this compound would introduce an alkynyl substituent, providing access to a variety of linear, rigid structures. libretexts.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerTypical Catalyst/ReagentsProduct Type
Suzuki-MiyauraR-B(OH)₂ (Boronic Acid)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)Aryl-Aryl, Aryl-Vinyl, or Aryl-Alkyl coupled product
HeckAlkene (e.g., Styrene, Acrylate)Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Aryl-substituted alkene
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine baseAryl-alkyne

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgnih.gov

Directed ortho-Metalation and Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to facilitate the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then be trapped by various electrophiles, allowing for regioselective functionalization. organic-chemistry.org

In the case of this compound, the sulfonamide group (-SO₂NH-) can serve as an effective DMG. The heteroatoms within the sulfonamide can coordinate to the lithium atom of the organolithium base (e.g., n-butyllithium), positioning the base to abstract a proton from the sterically accessible ortho-position on the N-phenyl ring. baranlab.org This process, known as a complex-induced proximity effect (CIPE), increases the kinetic acidity of the ortho-protons, enabling their removal by strong bases like n-BuLi, sec-BuLi, or t-BuLi. baranlab.org

The general mechanism proceeds as follows:

Coordination of the organolithium reagent to the sulfonamide group.

Regioselective deprotonation at the C-3 position of the bromophenyl ring, forming a lithiated intermediate. This position is favored over the C-6 position, which is already substituted with bromine.

The resulting aryllithium species is then quenched with an electrophile (E⁺), which introduces a new substituent at the C-3 position with high regioselectivity. wikipedia.org

A wide array of electrophiles can be employed in this step, leading to diverse products.

Table 1: Potential Electrophilic Quenches in DoM Reactions

Electrophile Reagent Example Introduced Functional Group
Carbonyl Compounds Acetone, Benzaldehyde Hydroxyalkyl
Alkyl Halides Methyl Iodide (CH₃I) Alkyl
Carbon Dioxide CO₂ (gas or solid) Carboxylic Acid
Silyl Halides Trimethylsilyl Chloride (TMSCl) Silyl

This methodology provides a reliable route to contiguously substituted aromatic systems that can be challenging to synthesize through classical electrophilic aromatic substitution.

Reactions at the 2-Nitrobenzenesulfonamide (B48108) Moiety

The 2-nitrobenzenesulfonamide portion of the molecule is a hub of reactivity, offering pathways for reduction, cyclization, and substitution reactions.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing access to anilines and other nitrogen-containing functionalities. masterorganicchemistry.com A variety of reagents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.orgchemeurope.com

For this compound, common reduction methods include:

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts like palladium on carbon (Pd/C) are highly effective but can sometimes lead to dehalogenation (loss of the bromine atom). commonorganicchemistry.com To preserve the C-Br bond, Raney nickel is often a preferred catalyst for hydrogenating substrates containing aromatic halides. commonorganicchemistry.com

Metal-Acid Systems: A widely used and often milder alternative involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com These conditions are generally chemoselective for the nitro group, leaving other functional groups intact.

Depending on the reaction conditions and reagents, the reduction can be stopped at intermediate stages to yield other functionalities like hydroxylamines or azo compounds. wikipedia.orgnih.gov

Table 2: Common Reagents for Aromatic Nitro Group Reduction

Reagent/System Product Notes
H₂, Pd/C Amine Highly efficient; may cause dehalogenation. commonorganicchemistry.com
H₂, Raney Nickel Amine Preferred for halogenated substrates to avoid dehalogenation. commonorganicchemistry.com
Fe / HCl or NH₄Cl Amine Classical and cost-effective method. masterorganicchemistry.com
SnCl₂ / HCl Amine A mild method that tolerates many functional groups. wikipedia.org
Zn / NH₄Cl Hydroxylamine (B1172632) Can be used for partial reduction to the hydroxylamine stage. wikipedia.org

The resulting 2-aminobenzenesulfonamide (B1663422) derivative is a key intermediate for further transformations, including intramolecular cyclization reactions.

Intramolecular cyclization reactions provide an efficient pathway to construct heterocyclic ring systems. For this compound, cyclization can be engineered following the reduction of the nitro group. The newly formed aniline (B41778) derivative, N-(2-bromophenyl)-2-aminobenzenesulfonamide, possesses nucleophilic (the amino group) and electrophilic (the C-Br bond) centers that can react intramolecularly.

A prominent example of such a transformation is a palladium-catalyzed intramolecular C-N cross-coupling reaction, a variation of the Buchwald-Hartwig amination. In this reaction, the amino group displaces the ortho-bromine atom on the adjacent phenyl ring to form a new six-membered ring. This process is analogous to the synthesis of oxindoles from N-(2-bromophenyl) amides, which proceeds via a palladium-catalyzed intramolecular α-arylation. thieme-connect.de The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base to facilitate the cyclization, leading to the formation of a dibenzo-fused sultam (a cyclic sulfonamide).

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. wikipedia.org The feasibility and regiochemical outcome of EAS are heavily influenced by the substituents already present on the ring. libretexts.org

The nitrobenzenesulfonyl ring of this compound is highly deactivated towards further electrophilic attack. This is because both the nitro group (-NO₂) and the sulfonyl group (-SO₂R) are powerful electron-withdrawing groups. libretexts.org They deactivate the ring by inductively pulling electron density away and by destabilizing the positively charged intermediate (the sigma complex or Wheland intermediate) formed during the reaction. lumenlearning.comyoutube.com

Due to this strong deactivation, forcing EAS to occur on this ring would require harsh reaction conditions. If a reaction were to proceed, both the nitro and sulfonyl groups are meta-directors. libretexts.org Therefore, any incoming electrophile would be directed to the positions meta to both groups (C-4 and C-6 relative to the sulfonyl group). The extreme electron deficiency of this ring makes it a poor candidate for synthetic transformations involving EAS.

Mechanistic Investigations of Key Transformations of this compound

Understanding the underlying mechanisms of chemical reactions is crucial for optimizing conditions and predicting outcomes.

Kinetic studies provide quantitative insight into reaction mechanisms. Research on the hydrolysis of N-nitrobenzenesulfonamides in aqueous sulfuric acid has elucidated the mechanistic pathways for the cleavage of these compounds. rsc.org Using the excess acidity method for kinetic analysis, studies have shown that N-nitrobenzenesulfonamides undergo hydrolysis via A1 processes, which are unimolecular reactions involving a protonated substrate in the rate-determining step. rsc.org

The mechanism and the resulting products are highly dependent on the electronic nature of the substituents on the benzenesulfonyl ring. rsc.org

With Electron-Donating Substituents (Y): When the Y group on the YC₆H₄SO₂NHNO₂ ring is electron-donating, cleavage occurs between the sulfur and the amide nitrogen, yielding a sulfonyl cation (YC₆H₄SO₂⁺) and nitramide (B1216842) (NH₂NO₂).

With Electron-Withdrawing Substituents (Y): For electron-withdrawing groups like the nitro group in the target compound, the cleavage pathway changes. The reaction proceeds via N-N bond fission to produce the corresponding sulfonamide (YC₆H₄SO₂NH₂) and a nitronium ion (NO₂⁺).

These distinct pathways are reflected in the different Hammett ρ⁺ values obtained from the kinetic analysis, which correlate reaction rates with substituent electronic effects. rsc.org

Table 3: Mechanistic Data for Hydrolysis of N-Nitrobenzenesulfonamides

Reaction Type Proposed Mechanism Key Intermediates / Products Kinetic Parameter
Hydrolysis (Electron-Donating Y) A1 (S-N Cleavage) YC₆H₄SO₂⁺ + NH₂NO₂ ρ⁺ value reflects stabilization of the sulfonyl cation. rsc.org

These mechanistic studies confirm that the 2-nitro group in this compound would direct its acid-catalyzed hydrolysis towards the formation of 2-nitrobenzenesulfonamide and a nitronium ion.

Computational Elucidation of Transition States and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of transition metal-catalyzed reactions, including the intramolecular C-S coupling of this compound. DFT calculations allow for the mapping of potential energy surfaces, the characterization of transition states, and the determination of the energetics of various proposed reaction pathways.

For the copper-catalyzed Ullmann C-S coupling, computational studies have been used to compare the feasibility of different proposed mechanisms, such as the oxidative addition-reductive elimination pathway versus radical-based pathways. mdpi.com These studies calculate the Gibbs free energies of activation for the key steps in each proposed cycle. The pathway with the lowest energy barrier is considered the most likely mechanism.

In the context of an oxidative addition-reductive elimination mechanism, DFT calculations can model the structure of the key transition state for the C-S bond formation. This transition state would involve the copper center, the aryl ring, and the sulfur atom of the sulfonamide. The calculated bond lengths and angles in the transition state geometry provide a detailed picture of the bond-breaking and bond-forming processes. The energy of this transition state relative to the preceding intermediate gives the activation energy for the rate-determining step. nih.gov

Computational MethodInformation ObtainedSignificance
Density Functional Theory (DFT) Potential energy surfaces, geometries of intermediates and transition states, activation energiesHelps to distinguish between different possible reaction mechanisms (e.g., radical vs. oxidative addition) and identifies the rate-determining step.
Natural Bond Orbital (NBO) Analysis Charge distribution and bonding interactionsProvides insight into the electronic nature of the intermediates and transition states.
Quantum Theory of Atoms in Molecules (QTAIM) Characterization of chemical bondsHelps to understand the nature of the interactions between the catalyst and the substrate.

Cleavage and Deprotection Strategies for the 2-Nitrobenzenesulfonyl Group

The 2-nitrobenzenesulfonyl (nosyl) group is a common protecting group for amines, including the sulfonamide nitrogen in this compound. Its removal is a critical step in many synthetic sequences. The strong electron-withdrawing nature of the nitro group facilitates the cleavage of the N-S bond under specific nucleophilic conditions.

A widely used method for the deprotection of nosylamides involves treatment with a thiol, such as thiophenol or mercaptoacetic acid, in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The base deprotonates the thiol to generate a more nucleophilic thiolate anion, which then attacks the sulfur atom of the sulfonamide. This leads to the cleavage of the sulfonamide bond and liberation of the free amine.

Another effective strategy for nosyl group removal involves reductive cleavage. Reagents that can reduce the nitro group, such as sodium dithionite (B78146) (Na₂S₂O₄) or certain metal-based reducing agents, can be employed. The reduction of the nitro group to an amino group decreases its electron-withdrawing ability, which can facilitate the subsequent cleavage of the N-S bond under different, often milder, conditions.

Reagent SystemTypical ConditionsMechanism
Thiophenol / K₂CO₃DMF, room temperature to 80 °CNucleophilic Aromatic Substitution (SNAr)
Mercaptoacetic acid / DBUCH₃CN, room temperatureNucleophilic Aromatic Substitution (SNAr)
Sodium Dithionite (Na₂S₂O₄)Aqueous solvent mixture, heatReductive Cleavage

Advanced Structural Characterization and Supramolecular Interactions of N 2 Bromophenyl 2 Nitrobenzenesulfonamide

Single Crystal X-ray Diffraction Analysis of N-(2-bromophenyl)-2-nitrobenzenesulfonamide and its Analogues

Single-crystal X-ray diffraction is a powerful technique that provides the definitive, atom-by-atom arrangement within a crystalline solid. For this compound and its analogues, this method has been crucial in determining the precise molecular geometry and how molecules arrange themselves in the crystal lattice. Such studies are fundamental to understanding structure-property relationships.

The molecular structure of sulfonamides is characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, a nitrogen atom, and a carbon atom of a phenyl ring. X-ray diffraction studies on analogous compounds provide expected values for key geometric parameters. For instance, in the related structure of N-(2-methylphenyl)-2-nitrobenzenesulfonamide, the S—N and S—C bond lengths are within the typical ranges observed for sulfonamides. nih.gov The geometry around the sulfur atom slightly deviates from a perfect tetrahedron due to the different electronic nature of the substituents.

The bond lengths and angles within the two aromatic rings—the 2-bromophenyl and the 2-nitrobenzenesulfonyl moieties—generally conform to standard values for substituted benzene (B151609) rings. However, minor deviations can occur due to steric and electronic effects imposed by the bulky bromine atom and the electron-withdrawing nitro and sulfonamide groups.

Below is a table of representative bond lengths and angles based on closely related sulfonamide structures.

Bond/AngleTypeTypical Value Range
S=OBond Length1.42 - 1.45 Å
S—NBond Length1.62 - 1.65 Å
S—C (aryl)Bond Length1.75 - 1.78 Å
N—C (aryl)Bond Length1.42 - 1.45 Å
C—BrBond Length1.88 - 1.92 Å
O—S—OBond Angle118° - 122°
C—S—NBond Angle105° - 109°
S—N—CBond Angle115° - 122°

Note: These values are illustrative and based on data from analogous sulfonamide crystal structures. Precise values for the title compound require specific experimental determination.

This significant twist results in the two aromatic rings being non-coplanar. The dihedral angle between the mean planes of the 2-bromophenyl and 2-nitrobenzenesulfonyl rings is a critical parameter. In similar molecules, this angle can range from approximately 53° to 86°, indicating a highly twisted conformation in the solid state. nih.govnih.gov This twisting is a strategy to minimize steric hindrance between the ortho-substituents on both rings.

The substituents on the aromatic rings play a crucial role in dictating the molecule's preferred conformation. The ortho-nitro group on the benzenesulfonyl ring is strongly electron-withdrawing and sterically demanding. It influences the electronic properties of the sulfonamide group and can participate in intramolecular hydrogen bonding. nih.gov For example, the nitro group can be twisted relative to the benzene ring to which it is attached, with torsion angles varying significantly depending on the crystal packing environment. nih.gov

Similarly, the ortho-bromine atom on the N-phenyl ring introduces significant steric bulk. This steric pressure is a primary reason for the twisted conformation of the molecule, preventing the two rings from adopting a more planar arrangement. Furthermore, the bromine atom's ability to participate in halogen bonding can influence how the molecules pack in the crystal.

Supramolecular Architectures and Intermolecular Interactions in Crystalline this compound

The most prominent hydrogen bond donor in this compound is the amide proton (N–H). The primary acceptors are the oxygen atoms of the sulfonyl (S=O) and nitro (N=O) groups. researchgate.net

N–H···O(sulfonyl) Hydrogen Bonds: This is the most common and strongest hydrogen bond observed in sulfonamide crystal structures. nih.gov These interactions often link molecules into chains or dimers. For instance, in N-(2-methylphenyl)-2-nitrobenzenesulfonamide, intermolecular N–H···O bonds connect the molecules into zigzag chains. nih.gov

N–H···O(nitro) Hydrogen Bonds: The oxygen atoms of the nitro group can also act as hydrogen bond acceptors, although this interaction is generally considered weaker than with the sulfonyl oxygens. unl.edu In some cases, the N-H group can form a bifurcated hydrogen bond, interacting with both a sulfonyl oxygen and a nitro oxygen simultaneously. nih.gov

C–H···O Interactions: Weaker C–H···O hydrogen bonds, where activated C–H groups on the aromatic rings donate to sulfonyl or nitro oxygens, often play a secondary but important role. These interactions help to create a more robust three-dimensional network by linking the primary hydrogen-bonded chains or sheets. nih.gov

Interaction TypeDonorAcceptorTypical Distance (D···A)Common Motifs
Strong H-BondN–HO=S (Sulfonyl)2.8 - 3.2 ÅChains, Dimers
Weaker H-BondN–HO=N (Nitro)2.9 - 3.4 ÅIntramolecular, Intermolecular
Weak H-BondC–HO=S (Sulfonyl), O=N (Nitro)3.1 - 3.6 ÅSheet, 3D Networks

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site, such as an oxygen or nitrogen atom. nih.gov The presence of the electron-withdrawing phenyl ring makes the bromine atom in this compound a potential halogen bond donor.

π-π Stacking and Other Aromatic Interactions

In many sulfonamide derivatives, the aromatic rings adopt either a syn or anti conformation, which facilitates or hinders intramolecular π-π interactions. rsc.org The interplay between stronger interactions, like hydrogen bonding, and weaker forces, such as π-π stacking, often determines the final molecular conformation. rsc.org Computational studies on related flexible sulfoesters and sulfonamides have shown that the syn conformation, which allows for intramolecular π-stacking, can be energetically favorable. rsc.org

Weak Non-Covalent Interactions (e.g., C-H···π, lone pair-π)

Beyond classical hydrogen bonds and π-π stacking, the supramolecular structure of this compound is further stabilized by a network of weaker non-covalent interactions. These include C-H···π interactions, where a hydrogen atom attached to a carbon atom interacts with the electron cloud of an aromatic ring. In the crystal structure of the related 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide, C—H⋯π interactions play a role in generating a three-dimensional network. nih.gov

Polymorphism and Solid-State Crystal Engineering of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in pharmaceutical and materials science. mdpi.commdpi.com Different polymorphs of the same compound can exhibit distinct physical properties. The exploration of polymorphism in sulfonamides is an active area of research, with studies on related compounds revealing the existence of multiple crystalline forms. wits.ac.za

Crystal engineering provides a strategy to control and predict the formation of specific polymorphs by understanding and manipulating intermolecular interactions. wits.ac.zanih.gov For sulfonamides, the primary hydrogen-bonding patterns often involve N-H···O interactions with the sulfonyl group. mdpi.com By introducing different functional groups or altering crystallization conditions, it may be possible to access different polymorphic forms of this compound, each with unique structural and physical characteristics.

Co-crystallization Studies and Host-Guest Chemistry with this compound

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering the chemical identity of the active molecule. csmres.co.uk A co-crystal consists of two or more different molecules held together by non-covalent interactions in the same crystal lattice. google.com For sulfonamides, co-crystallization has been explored to improve properties such as solubility and stability. wits.ac.za The N-H and S=O groups in this compound are potential sites for forming robust hydrogen bonds with suitable co-formers.

Computational Chemistry and Theoretical Investigations of N 2 Bromophenyl 2 Nitrobenzenesulfonamide

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics. For N-(2-bromophenyl)-2-nitrobenzenesulfonamide, these calculations can reveal details about its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry and thermodynamic properties of molecules like this compound. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

These studies yield precise data on bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to a true energy minimum when no imaginary frequencies are found in the vibrational mode calculation. The total energy calculated for this optimized structure provides a measure of the molecule's stability.

Table 1: Selected Optimized Geometric Parameters (DFT/B3LYP) (Note: Specific experimental or calculated data for this compound were not available in the searched literature. This table illustrates the typical data obtained from DFT calculations.)

Parameter Bond/Angle Calculated Value (Å or °)
Bond Lengths C-Br Data not available
S-N (sulfonamide) Data not available
S=O (asymmetric) Data not available
S=O (symmetric) Data not available
N-O (nitro) Data not available
Bond Angles C-S-N Data not available
O-S-O Data not available

| Dihedral Angles | C-S-N-C | Data not available |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, characterizing the molecule as "soft." Conversely, a large gap indicates a "hard" molecule with higher stability. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich bromophenyl ring and the LUMO on the electron-withdrawing nitrobenzenesulfonamide moiety.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Note: Specific calculated data for this compound were not available in the searched literature. This table illustrates the typical data obtained from HOMO-LUMO analysis.)

Parameter Symbol Value (eV)
HOMO Energy EHOMO Data not available
LUMO Energy ELUMO Data not available
Energy Gap ΔE Data not available
Ionization Potential I Data not available
Electron Affinity A Data not available
Global Hardness η Data not available
Global Softness S Data not available
Electronegativity χ Data not available

| Electrophilicity Index | ω | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is mapped onto the electron density surface to visualize the charge distribution. The MEP map uses a color gradient to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show strong negative potential (red) localized around the oxygen atoms of the nitro and sulfonyl groups, making them sites for electrophilic interaction. Positive potential (blue) would be expected around the sulfonamide N-H proton and parts of the aromatic rings, indicating sites for nucleophilic interaction.

Partial atomic charges provide a simplified but intuitive way to describe the distribution of electrons within a molecule. These non-integer charge values on individual atoms are created by the asymmetric sharing of electrons in polar covalent bonds. Various schemes, such as Mulliken, Löwdin, and Natural Population Analysis (NPA), are used to calculate these charges from quantum mechanical wavefunctions.

Understanding the partial charges on the atoms of this compound can help explain its polarity and intermolecular interactions. For instance, the oxygen atoms in the nitro and sulfonyl groups are expected to carry significant negative partial charges, while the sulfur atom and the hydrogen on the sulfonamide nitrogen would be positively charged. This charge distribution is critical for modeling electrostatic interactions in larger systems, such as in molecular dynamics simulations.

Conformational Analysis and Potential Energy Landscapes

Molecules are not static entities; they possess conformational flexibility. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and to map the potential energy landscape that governs their interconversion.

The potential energy landscape is a high-dimensional surface that represents the potential energy of a system as a function of its atomic coordinates. Local minima on this surface correspond to stable or metastable conformations, while saddle points represent the transition states connecting them. For a flexible molecule like this compound, with multiple rotatable bonds (e.g., C-N, C-S, S-N), the landscape can be complex, featuring numerous minima. Exploring this landscape helps in understanding the molecule's dynamic behavior and which conformations are most likely to be populated under given conditions.

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule, providing insights into its flexibility and dynamic behavior that are inaccessible through static calculations.

An MD simulation of this compound, typically performed in a simulated solvent environment, would reveal how the molecule samples different conformations. By analyzing the trajectory, researchers can identify the most stable and frequently visited conformational states, calculate the energy barriers for rotation around key bonds, and understand how different parts of the molecule move relative to one another. This information is vital for understanding how the molecule might interact with biological targets or other molecules.

Conformational Searching and Energy Minimization Techniques

The conformational landscape of this compound is explored to identify its most stable three-dimensional structures. The presence of rotatable bonds, specifically the C-N and S-N bonds, allows the molecule to adopt various conformations. Computational techniques are employed to systematically or stochastically explore these possibilities and locate the global minimum energy structure.

Conformational searching can be performed using methods such as systematic searches, where dihedral angles are rotated in discrete steps, or stochastic methods like Monte Carlo simulations, which randomly sample the conformational space. Following the identification of potential conformers, energy minimization, also known as geometry optimization, is carried out. This process refines the molecular geometry to a state of minimum potential energy.

Commonly used energy minimization algorithms include the steepest descent and conjugate gradient methods. These iterative techniques adjust the atomic coordinates to reduce the net forces on the atoms, ultimately leading to a stable conformation where the forces are infinitesimally close to zero. The choice of the computational method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), is crucial for obtaining accurate geometries and relative energies of the conformers. mdpi.commdpi.com

The relative energies of the minimized conformers are then analyzed to determine their population distribution at a given temperature, typically using the Boltzmann distribution. This analysis reveals the most likely shapes the molecule will adopt under thermal equilibrium.

Theoretical Prediction of Spectroscopic Signatures (without experimental data)

Computational methods can predict various spectroscopic properties of this compound, providing valuable information for its identification and characterization.

Vibrational Frequency Calculations and Normal Mode Analysis

Theoretical vibrational spectra (infrared and Raman) are calculated to understand the molecule's vibrational modes. These calculations are typically performed using DFT methods. The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes.

Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsional vibrations of the chemical bonds. Normal mode analysis allows for the assignment of these calculated frequencies to specific functional groups within the molecule. For this compound, characteristic vibrational frequencies would be expected for the N-H, S=O, C-Br, and NO2 groups.

The predicted vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, scaling factors are commonly applied to improve the agreement with experimental data, should it become available.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch N-H 3350
Asymmetric SO₂ Stretch S=O 1360
Symmetric SO₂ Stretch S=O 1175
Asymmetric NO₂ Stretch NO₂ 1540
Symmetric NO₂ Stretch NO₂ 1350

Note: These are hypothetical values based on typical ranges for these functional groups and are presented for illustrative purposes.

Electronic Absorption and Emission Spectra Predictions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. cecam.orgresearchgate.net This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be used to simulate the UV-Vis spectrum, showing the wavelengths of maximum absorption (λmax) and the corresponding intensities.

For this compound, the electronic transitions are expected to be of π → π* and n → π* character, primarily involving the aromatic rings and the nitro and sulfonamide groups. The calculations can also provide insights into the nature of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). qu.edu.qa

Table 2: Predicted Electronic Transitions for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 3.85 322 0.15
S₀ → S₂ 4.20 295 0.32

Note: These are hypothetical values for illustrative purposes, calculated using TD-DFT methods.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways, the identification of transient species like transition states, and the calculation of reaction energetics.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a molecular level, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Various computational algorithms are available to locate the TS geometry. Once a candidate TS structure is found, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path connects the reactants, the transition state, and the products, thereby confirming that the identified TS is indeed the correct one for the reaction under investigation. This analysis provides a detailed picture of the geometric changes that occur as the reaction progresses.

Activation Energy Barriers and Reaction Rates Prediction

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. This is a critical parameter that determines the rate of a reaction. Computational methods can provide reliable estimates of activation energies.

By calculating the energies of the reactants, transition state, and products, a potential energy surface for the reaction can be constructed. The activation energy barrier can then be determined from this surface. Transition State Theory (TST) can be used in conjunction with the calculated activation energy to predict the reaction rate constant (k).

Table 3: Predicted Energetics for a Hypothetical Reaction of this compound

Parameter Energy (kcal/mol)
Energy of Reactants 0.0
Energy of Transition State 25.3
Energy of Products -15.8
Activation Energy (Ea) 25.3

Note: These are hypothetical values for an illustrative reaction.

In Silico Analysis of this compound Remains Largely Unexplored in Publicly Available Research

Despite the growing importance of computational chemistry in drug discovery and molecular biology, detailed theoretical investigations and molecular docking studies for the specific compound this compound are not extensively documented in publicly accessible scientific literature. While research into related sulfonamide and nitroaromatic compounds is prevalent, in silico studies focusing squarely on this particular molecule—including identification of its potential macromolecular targets, binding interactions, and the virtual screening for its analogues—are conspicuously absent from prominent research databases.

Computational techniques are powerful tools for predicting how a small molecule like this compound might interact with biological macromolecules, thereby suggesting potential therapeutic applications. These methods are crucial for accelerating the drug development process by identifying promising candidates for further experimental testing. The standard workflow for such an investigation would typically involve molecular docking simulations to predict the binding pose and affinity of the compound against a library of known protein structures.

Following successful docking, a detailed analysis of the binding site would elucidate the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. Furthermore, virtual screening methodologies could then be employed, using the structure of this compound as a template to search large chemical databases for structurally similar molecules or analogues with potentially enhanced activity or improved pharmacokinetic properties.

However, a thorough review of available literature and chemical databases indicates that this compound has not yet been the subject of such focused computational studies. The scientific community has explored the computational chemistry of various other sulfonamides, often in the context of their antibacterial or anticancer properties. These studies provide a framework and methodology that could readily be applied to this compound. Yet, without specific research, any discussion of its potential binding sites, interaction modes, or analogues would be purely speculative.

The absence of this specific data highlights a gap in the current body of research and presents an opportunity for future investigation. Such studies would be invaluable in characterizing the molecular behavior of this compound and uncovering its potential as a bioactive agent. Until such research is conducted and published, a detailed, data-driven article on its computational and theoretical investigations cannot be compiled.

Derivatization Strategies and Analogous Compound Synthesis from N 2 Bromophenyl 2 Nitrobenzenesulfonamide

Synthesis of Structural Analogues and Homologues of N-(2-bromophenyl)-2-nitrobenzenesulfonamide

The synthesis of analogues of this compound typically involves the reaction of a substituted aniline (B41778) with a substituted benzenesulfonyl chloride. This foundational reaction allows for extensive variation in both halves of the molecule.

Positional Isomers and Different Halogens : By using different isomers of bromoaniline (e.g., 3-bromoaniline or 4-bromoaniline) or anilines with different halogen substituents (e.g., 2-chloroaniline), a range of halogenated analogues can be synthesized. This allows for investigation into how the position and electronegativity of the halogen affect molecular conformation and interaction profiles. For instance, the synthesis of N-(2,3-dichlorophenyl)benzenesulfonamide demonstrates the use of a dichloro-substituted aniline.

Other Aryl and Alkyl Substituents : The introduction of other functional groups onto the phenyl ring can significantly alter the molecule's electronic and steric properties. For example, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide is synthesized from 2-amino-5-bromoacetophenone, introducing an acetyl group to the ring system mdpi.com. Further modifications can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction, to add styryl or other aryl groups mdpi.com.

Table 1: Examples of Synthetic Modifications to the Bromophenyl Moiety
Modification TypeExample Starting Material (Aniline derivative)Resulting Analogue ClassKey Synthetic Reaction
Positional Isomer4-bromoanilineN-(4-bromophenyl)-2-nitrobenzenesulfonamideSulfonamide formation
Different Halogen2,3-dichloroanilineN-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamideSulfonamide formation
Additional Substituent2-amino-5-bromoacetophenoneN-(2-acetyl-4-bromophenyl) sulfonamidesSulfonamide formation
Aryl/Styryl AdditionN-(2-acetyl-4-bromophenyl)sulfonamideN-(2-acetyl-4-(styryl)phenyl)sulfonamidesSuzuki-Miyaura cross-coupling

The nitrobenzenesulfonamide moiety is critical to the molecule's electronic properties and can be modified in several ways.

Different Sulfonyl Substituents : The nitro group can be replaced with other substituents or removed entirely. A common variation involves using 4-methylbenzenesulfonyl chloride (tosyl chloride) to produce N-(aryl)-4-methylbenzenesulfonamides mdpi.com. This substitution replaces a strong electron-withdrawing group (nitro) with a weakly electron-donating group (methyl), which can dramatically alter the electronic character of the sulfonamide group.

Table 2: Examples of Synthetic Modifications to the Nitrobenzenesulfonamide Moiety
Modification TypeExample Starting Material (Sulfonyl chloride)Resulting Analogue ClassAnticipated Effect
Nitro Positional Isomer3-nitrobenzenesulfonyl chlorideN-(2-bromophenyl)-3-nitrobenzenesulfonamideAltered dipole moment and crystal packing
Nitro Positional Isomer4-nitrobenzenesulfonyl chlorideN-(2-bromophenyl)-4-nitrobenzenesulfonamideAltered dipole moment and crystal packing
Substituent Change4-methylbenzenesulfonyl chlorideN-(2-bromophenyl)-4-methylbenzenesulfonamideChange from electron-withdrawing to electron-donating character
Substituent RemovalBenzenesulfonyl chlorideN-(2-bromophenyl)benzenesulfonamideRemoval of strong electron-withdrawing effect

Incorporating heterocyclic rings is a widely used strategy in medicinal chemistry to introduce new interaction sites, improve solubility, and modulate pharmacokinetic properties nih.govbiomedres.usbiomedres.us. For sulfonamides, heterocycles can be appended to either of the aryl rings or act as a replacement for one of them nih.govmdpi.com.

Research has shown that five-membered heterocyclic sulfonamides can be particularly effective as enzyme inhibitors researchgate.net. The synthesis of such derivatives could involve coupling the parent structure with a heterocyclic moiety. For example, benzothiazole-coupled sulfonamides have been synthesized by condensing a substituted aminophenyl-benzothiazole with various sulfonyl chlorides nih.gov. This approach creates a more complex molecular architecture with potentially new biological activities. Linker units, such as hydrazones, can also be introduced to create larger, more complex molecules with different spatial arrangements and potential interaction points.

Systematic Structure-Molecular Interaction Relationship (SMIR) Studies of this compound Derivatives

SMIR studies aim to understand how specific structural modifications to a parent molecule influence its three-dimensional shape, electronic properties, and, consequently, its interactions with biological targets.

The conformation of N-aryl benzenesulfonamides is often characterized by a significant twist between the two aromatic rings. The dihedral angle between the benzenesulfonyl ring and the substituted phenyl ring is a key parameter influenced by the nature and position of substituents nih.gov.

Molecular Conformation : In related structures, these dihedral angles can range from approximately 72° to 83° nih.gov. The deviation of the sulfonamide group from the plane of the aromatic rings is a common feature that facilitates the formation of intermolecular hydrogen bonds, leading to specific crystal packing motifs like dimers and chains mdpi.commdpi.comnih.gov. The presence of bulky substituents or groups that can form intramolecular hydrogen bonds can further restrict rotation around the S-N and N-C bonds, locking the molecule into a specific conformation.

In silico techniques, such as molecular docking and molecular dynamics, are powerful tools for predicting how the structural analogues of this compound might interact with protein targets. These computational studies can guide the synthesis of new derivatives by prioritizing compounds with the highest predicted binding affinities nih.govnih.govnih.gov.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies on various sulfonamide and benzamide derivatives have shown that the sulfonamide or amide groups frequently form key hydrogen bonds with amino acid residues in the active site of enzymes nih.govresearchgate.netnih.gov. The aromatic rings often engage in hydrophobic or π-π stacking interactions. By systematically docking a series of virtual analogues with modified substituents, researchers can predict which changes are likely to enhance or diminish binding affinity researchgate.netnih.gov. For example, docking studies might reveal that a larger halogen at the 2-position of the phenyl ring creates steric hindrance, while a smaller one is optimal.

Pharmacokinetic Predictions (ADMET) : In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues nih.govnih.gov. These predictions help to identify derivatives that not only have good predicted target affinity but also possess drug-like properties, making them better candidates for further development.

Table 3: Overview of In Silico Studies for SMIR Analysis of Analogous Compounds
In Silico MethodPurposeKey Findings for Analogous Structures
Molecular DockingPredict binding mode and affinity to a target protein.Identifies key hydrogen bonding and hydrophobic interactions; helps rationalize structure-activity relationships. nih.govnih.gov
Molecular Dynamics (MD) SimulationAssess the stability of the ligand-protein complex over time.Confirms the stability of binding modes predicted by docking. nih.gov
ADMET PredictionEvaluate drug-likeness and potential pharmacokinetic properties.Filters compounds based on Lipinski's rule of five and predicts solubility, absorption, and potential toxicity. nih.govnih.gov
Quantum Chemical Calculations (DFT)Analyze electronic properties like orbital energies (HOMO/LUMO) and electrostatic potential.Reveals reactivity, charge distribution, and regions susceptible to electrophilic or nucleophilic attack. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis Approaches for Sulfonamide Libraries Utilizing the this compound Scaffold

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large, structurally diverse libraries of compounds for drug discovery and other applications. The this compound scaffold is an ideal candidate for such approaches due to its multiple points for diversification.

The core structure of this compound offers three primary sites for chemical modification: the bromine atom on the phenyl ring, the nitro group on the benzenesulfonamide moiety, and the sulfonamide nitrogen. These sites can be targeted with a variety of reagents to create a vast array of derivatives.

Table 1: Potential Diversification Points of this compound

Reactive SitePotential ReactionsResulting Functionality
Bromine AtomPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)Introduction of aryl, vinyl, alkynyl, and amino groups
Nitro GroupReduction to an amineAmide or sulfonamide formation, diazotization followed by substitution
Sulfonamide N-HAlkylation, AcylationIntroduction of various alkyl and acyl substituents

High-throughput synthesis of a library based on this scaffold could be envisioned using a parallel synthesis approach. For instance, an array of boronic acids could be reacted with the parent scaffold in a series of Suzuki coupling reactions to diversify the bromophenyl ring. Subsequently, the nitro group could be reduced in parallel, followed by acylation with a library of carboxylic acids. This two-step diversification strategy would rapidly generate a large and diverse library of novel sulfonamides.

While specific examples of large-scale combinatorial libraries built upon the this compound scaffold are not yet prevalent in the literature, the foundational chemical transformations are well-established. The principles of solid-phase synthesis, where the scaffold is attached to a resin, could also be applied to streamline the purification process in a high-throughput setting.

Functionalization of this compound for Probe Development or Material Precursors

The unique electronic and structural features of this compound make it an attractive starting point for the development of chemical probes and as a precursor for advanced materials.

Probe Development:

Chemical probes are essential tools for studying biological systems. The this compound scaffold can be functionalized to create probes for various applications, such as activity-based protein profiling or fluorescence imaging.

For example, the bromine atom can serve as a handle for introducing reporter tags, such as fluorophores or biotin (B1667282), via cross-coupling reactions. The nitro group, being a strong electron-withdrawing group, can influence the photophysical properties of an attached fluorophore or act as a quencher in certain probe designs. Furthermore, the sulfonamide moiety is a known pharmacophore that can be tailored to target specific enzyme classes, such as carbonic anhydrases or proteases.

Material Precursors:

The presence of two aromatic rings and multiple reactive sites makes this compound a potential precursor for the synthesis of novel polymers and functional materials. The bromo- and nitro-functionalities can be exploited to create monomers for polymerization reactions.

For instance, after reduction of the nitro group to an amine, the resulting amino-bromo-sulfonamide could be used as a monomer in polycondensation reactions. The bromine atom could also be converted to other polymerizable groups. The resulting polymers could possess interesting properties, such as thermal stability, specific conductivity, or unique optical characteristics, stemming from the sulfonamide and aromatic backbone.

While the direct application of this compound as a material precursor is an emerging area of research, the chemical principles for its conversion into functional monomers are well-established in polymer chemistry.

Advanced Applications and Future Research Directions of N 2 Bromophenyl 2 Nitrobenzenesulfonamide

Role as a Versatile Synthetic Building Block in Organic Synthesis

The structure of N-(2-bromophenyl)-2-nitrobenzenesulfonamide makes it a promising candidate for use as a versatile building block in the synthesis of more complex chemical structures.

Precursor for the Synthesis of Complex Organic Molecules

As a precursor, the compound offers multiple reaction sites. The nitro group can be reduced to an amine, which can then participate in various coupling reactions to build larger molecular frameworks. The bromine atom on the phenyl ring is a classic handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents. Furthermore, the sulfonamide linkage itself can be cleaved under specific conditions or serve as a key structural element in the final target molecule. While specific examples detailing the use of this compound to synthesize complex molecules are not extensively documented in current literature, its potential is inferred from the well-established reactivity of these functional groups in organic synthesis.

Chiral Auxiliaries or Ligands in Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. After serving their purpose, they are typically removed. For this compound to function as a chiral auxiliary or ligand, it would first need to be resolved into its individual enantiomers or modified to contain a chiral center. The resulting chiral molecule could then coordinate with a metal catalyst, creating a chiral environment that directs an asymmetric transformation, leading to a high enantiomeric excess of the desired product. The development and application of chiral sulfonamide-based ligands are an active area of research, but specific studies employing this compound in this capacity have not been reported.

Reagents in Cascade or Domino Reactions

Cascade or domino reactions are highly efficient processes in which multiple bond-forming events occur in a single operation without isolating intermediates. The N-(2-bromophenyl) structural motif is a key substrate in certain advanced cascade reactions.

Recent research has demonstrated a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction using closely related structures, specifically N-(2-bromophenyl)acrylamides. rsc.org This process allows for the straightforward synthesis of various oxindoles with excellent enantiomeric excess (ee). rsc.org The key to the reaction's success was the use of endo-5-norbornene-2,3-dimethanol, which was found to prevent the premature transmetalation of the aryl-palladium complex, thereby facilitating the desired cascade pathway. rsc.org

In this transformation, the "N-(2-bromophenyl)" core acts as the starting point for an intramolecular Heck reaction, followed by a Suzuki coupling, to build the complex oxindole (B195798) structure in one pot. The reaction demonstrated a broad tolerance for various functional groups on the boronic acid coupling partner.

EntryBoronic Acid (R)Yield (%)Enantiomeric Excess (ee %)
14-MeOC6H49598
24-FC6H49098
34-ClC6H49498
43-MeC6H49098
52-Naphthyl8599
Table 1:rsc.org

Although this research was conducted on acrylamides rather than the 2-nitrobenzenesulfonamide (B48108), it powerfully illustrates the potential of the N-(2-bromophenyl) fragment to participate in sophisticated and efficient cascade reactions for the synthesis of valuable heterocyclic compounds.

Potential in Materials Science and Polymer Chemistry

The unique electronic and structural properties of this compound suggest its potential utility in the development of new materials.

Incorporation into Functional Polymers for Specific Properties

Functional polymers are macromolecules designed to possess specific chemical, electronic, or biological properties. By incorporating this compound as a monomer or a pendant group onto a polymer backbone, new materials with tailored characteristics could be developed. For instance, polymerization via the bromo-functional group could yield polymers with high refractive indices or specific thermal properties. The polar nitro and sulfonamide groups could enhance adhesion or alter the solubility of the resulting polymer. Such functional polymers have a wide range of applications, including in membranes, coatings, and specialized composites. nih.gov However, specific research on the polymerization of this compound has not yet been published.

Applications in Organic Electronics or Optoelectronic Devices (e.g., NLO materials)

Organic compounds with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and signal processing. nih.gov NLO properties often arise from molecules that have a strong polarization, typically created by electron-donating and electron-withdrawing groups connected by a π-conjugated system. nih.gov

The this compound molecule contains a powerful electron-withdrawing nitrobenzenesulfonyl group and a phenyl ring system. While the molecule itself is not a classic "push-pull" chromophore, its derivatives could be engineered for NLO applications. For example, the bromine atom could be replaced with a strong electron-donating group via cross-coupling chemistry to create a molecule with a significant dipole moment and potential for second-order NLO effects. The design and synthesis of organic molecules with high NLO activity is a key area of research for developing next-generation optoelectronic devices. nih.gov To date, the NLO properties of this compound specifically have not been reported in the literature.

Development of Supramolecular Gels or Self-Assembled Systems

The ability of molecules to self-assemble into ordered supramolecular structures is of significant interest for the development of advanced materials such as supramolecular gels. These gels are formed through non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which lead to the formation of three-dimensional networks that can immobilize solvents.

Currently, there is a lack of specific research in the scientific literature detailing the formation of supramolecular gels or self-assembled systems derived directly from this compound. However, the molecular structure of this compound possesses key features that suggest its potential as a gelator. The sulfonamide group is a well-known hydrogen bond donor and acceptor, capable of forming strong intermolecular interactions. Furthermore, the aromatic rings can participate in π-π stacking interactions, which can contribute to the stability of the self-assembled network.

Future research in this area would likely involve systematic studies to determine the gelation capabilities of this compound in a variety of organic solvents and aqueous mixtures. The influence of the bromo and nitro substituents on the gelation properties would be a key area of investigation, as these groups can modulate the electronic and steric properties of the molecule, thereby affecting the strength and directionality of the intermolecular interactions.

Chemo-Sensor and Supramolecular Recognition Applications

The design and synthesis of molecules capable of selectively recognizing and sensing specific ions or molecules is a cornerstone of supramolecular chemistry. The structural motifs within this compound suggest its potential for development into a chemo-sensor.

Anion Binding Properties

The sulfonamide moiety (-SO₂NH-) is a known anion binding group, capable of forming hydrogen bonds with various anions. The acidity of the N-H proton can be tuned by the electronic nature of the substituents on the aromatic rings. In this compound, the presence of the electron-withdrawing nitro group is expected to increase the acidity of the sulfonamide proton, thereby enhancing its ability to interact with anions.

As of now, specific studies detailing the anion binding properties of this compound are not available in the published literature. Future investigations would be necessary to evaluate its affinity and selectivity for a range of anions, such as halides, carboxylates, and phosphates. Techniques such as UV-Vis and NMR titrations could be employed to determine the binding constants and to elucidate the binding modes.

Development of Selective Molecular Sensors

Building upon its potential anion binding capabilities, this compound could serve as a scaffold for the development of selective molecular sensors. By incorporating a signaling unit, such as a fluorophore or a chromophore, into the molecular structure, the binding event could be translated into a detectable optical or electrochemical signal.

The development of such sensors based on this specific compound has not yet been reported. Future research efforts could focus on the synthesis of derivatives of this compound that are functionalized with appropriate signaling moieties. The selectivity of these sensors for specific anions or other guest molecules would be a critical aspect of their design and evaluation.

Exploration of Molecular Mechanisms and Biological Target Identification (Non-Clinical, In Vitro/In Silico Focus)

While clinical applications are outside the scope of this article, the exploration of the molecular interactions of this compound in non-clinical, in vitro, and in silico settings is a valuable area of research for identifying potential biological targets and understanding its mechanism of action at a molecular level.

Enzyme Inhibition Studies (Biochemical, In Vitro)

Sulfonamides are a well-established class of compounds known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes. The general structure of sulfonamides allows them to mimic the transition state of enzymatic reactions or to bind to allosteric sites, thereby modulating enzyme activity.

There are currently no published biochemical studies specifically investigating the enzyme inhibitory activity of this compound. Future in vitro biochemical assays could be conducted to screen this compound against a panel of enzymes, particularly those for which other sulfonamides have shown inhibitory effects, such as carbonic anhydrases, kinases, or proteases. Such studies would be instrumental in identifying potential enzymatic targets and could provide a basis for the future design of more potent and selective inhibitors.

Table 1: Potential Enzyme Classes for In Vitro Inhibition Screening of this compound

Enzyme ClassRationale for ScreeningPotential Research Focus
Carbonic AnhydrasesThe sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase inhibitors.Investigation of isoform selectivity and determination of inhibition constants (Kᵢ).
KinasesCertain sulfonamide-containing compounds have been shown to be ATP-competitive kinase inhibitors.Screening against a broad panel of kinases to identify potential targets.
ProteasesThe sulfonamide group can act as a transition-state analog for certain proteases.Evaluation of inhibitory activity against various classes of proteases (e.g., serine, cysteine).

Receptor Binding Profiling (Biochemical, In Vitro)

In addition to enzyme inhibition, small molecules can exert their effects by binding to cellular receptors. In vitro receptor binding assays are a crucial tool for identifying and characterizing the interaction of a compound with specific receptors.

To date, there is no available data from in vitro receptor binding profiling for this compound. A comprehensive understanding of its potential biological effects would necessitate screening against a diverse panel of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. These biochemical assays would provide valuable information on the affinity and selectivity of the compound for various receptor subtypes, which is essential for identifying potential molecular targets and for guiding future research into its mechanism of action.

Identification of Molecular Targets through Affinity-Based Probes

The identification of the specific molecular targets of a bioactive compound is a pivotal step in understanding its mechanism of action and potential therapeutic applications. rsc.org Affinity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics technique for this purpose, utilizing chemical probes to identify and isolate protein binding partners from complex biological mixtures. magtechjournal.com

The structure of this compound offers a versatile scaffold for the design of affinity-based probes. By incorporating a reporter tag, such as biotin (B1667282) or a fluorescent dye, and a photo-reactive cross-linking group, researchers can create probes that, upon binding to their target proteins and subsequent irradiation, form a covalent bond. nih.gov This allows for the enrichment and subsequent identification of the target protein through techniques like mass spectrometry. nih.govnih.gov

The general scheme for creating and utilizing an affinity-based probe from a compound like this compound is as follows:

Probe Synthesis: A derivative of the parent compound is synthesized to include a linker arm attached to a reporter tag (e.g., biotin) and a photo-affinity group (e.g., a diazirine).

Incubation with Proteome: The probe is incubated with a cell lysate or in living cells to allow it to bind to its target protein(s).

Photo-crosslinking: The sample is exposed to UV light to activate the photo-affinity group, creating a covalent bond between the probe and its binding partner.

Enrichment: The biotinylated probe-protein complexes are captured using streptavidin-coated beads.

Identification: The enriched proteins are eluted, digested, and identified by mass spectrometry.

The table below illustrates a hypothetical design of affinity-based probes derived from the this compound scaffold.

Probe ComponentFunctionExample Moiety
Parent ScaffoldBinds to the target proteinThis compound
Photo-reactive GroupForms a covalent bond upon UV irradiationDiazirine, Benzophenone
Reporter TagEnables detection and enrichmentBiotin, Fluorescent Dye (e.g., FITC)
LinkerSpatially separates the scaffold from the tagPolyethylene glycol (PEG), Alkyl chain

Future Research Trajectories for this compound and its Analogues

The future of research for this compound is poised to leverage cutting-edge technologies to unlock its full potential. The following subsections outline key areas of prospective investigation.

Traditional batch synthesis of complex organic molecules can be time-consuming and challenging to scale up. Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages, including enhanced reaction control, improved safety for hazardous reactions, and facile scalability. amt.ukresearchgate.netseqens.com The synthesis of sulfonamides, including nitrations which are highly exothermic, can be made significantly safer and more efficient using flow chemistry systems. uniqsis.comeuropa.eu

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of a library of this compound analogs. nih.govchemrxiv.org This would accelerate the discovery of new derivatives with optimized properties.

A potential automated flow synthesis workflow could involve:

Reagent Delivery: Automated pumps deliver starting materials and reagents to the flow reactor.

Reaction Optimization: The system automatically varies parameters such as temperature, pressure, and residence time to identify optimal reaction conditions.

In-line Analysis: Integrated analytical techniques (e.g., HPLC, NMR) monitor the reaction progress in real-time.

Purification: Automated purification modules isolate the desired product.

A thorough understanding of the structural and dynamic properties of this compound is crucial for its development. Advanced spectroscopic techniques can provide detailed insights into its molecular structure, conformation, and interactions with biological targets. uark.eduapple.com

Key spectroscopic methods for future research include:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques like COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals and to determine the compound's solution-state conformation.

X-ray Crystallography: This technique can provide the precise three-dimensional structure of the molecule in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions.

Circular Dichroism (CD) Spectroscopy: If the compound or its derivatives are chiral, CD spectroscopy can be used to determine their absolute configuration and study their interactions with chiral biomolecules like proteins and nucleic acids.

The table below summarizes the potential application of these techniques.

Spectroscopic TechniqueInformation Gained
2D-NMRSolution-state structure and conformation
X-ray CrystallographySolid-state three-dimensional structure
Circular DichroismChirality and interactions with biomolecules

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and materials science. scienceopen.com For this compound, these methodologies can be employed to predict its properties, identify potential biological targets, and design novel analogs with enhanced activity and selectivity. explorationpub.com

Future computational research could focus on:

Molecular Docking: Simulating the binding of this compound to the active sites of various proteins to identify potential molecular targets. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound and its interactions with target proteins over time to understand the stability of the complex and the key binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using machine learning algorithms to build models that correlate the structural features of a series of analogs with their biological activity, enabling the design of more potent compounds.

De Novo Drug Design: Employing AI-powered platforms to generate novel molecular structures based on the this compound scaffold with predicted high affinity for a specific biological target.

The unique properties of the 2-nitrobenzenesulfonamide moiety make it a valuable tool in chemical biology. It can act as a redox-sensitive linker, stable in the extracellular environment but cleaved under the reducing conditions found inside cells. nih.gov This property can be exploited to create prodrugs or drug delivery systems that release their cargo specifically within the target cells.

In the realm of advanced materials, the aromatic and polar nature of this compound suggests its potential as a building block for functional materials. Future research could explore its incorporation into:

Polymers: As a monomer or an additive to create polymers with specific optical, electronic, or thermal properties.

Metal-Organic Frameworks (MOFs): As a ligand to create porous materials with applications in gas storage, catalysis, and sensing.

Self-Assembling Systems: Investigating its ability to form supramolecular structures with unique properties.

The continued exploration of this compound and its analogs, driven by these advanced research trajectories, holds significant promise for the development of new therapeutics, research tools, and functional materials.

Q & A

Basic: What are the established synthetic routes for N-(2-bromophenyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and 2-bromoaniline. Key steps include:

  • Reagent Conditions : Use a 1:1 molar ratio of reactants in a polar aprotic solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Reaction Monitoring : Track completion via TLC (silica gel, eluent: hexane/ethyl acetate 3:1).
  • Yield Optimization : A 79% yield was reported for a structurally analogous sulfonamide by maintaining strict stoichiometry and controlled reflux temperatures (e.g., 60–70°C for 3 hours) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 to confirm the sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons) and bromine-induced deshielding effects. 13C^{13}\text{C} signals near δ 148 ppm indicate nitro-group carbons .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ peak at m/z 399.18) with an ESI+ ion source .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1336 cm1^{-1}) and nitro-group vibrations (~1534 cm1^{-1}) .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement . Key parameters include:
    • Torsional Angles : Analyze S–N–C–Br torsion (expected ~60–75° based on analogous structures) to assess steric effects .
    • Intermolecular Interactions : Identify N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) to explain packing motifs .
  • Validation : Apply PLATON/CHECKCIF to ensure geometric restraints (e.g., bond lengths, angles) comply with expected values .

Advanced: How does the substitution pattern (e.g., bromo vs. chloro) on the phenyl ring influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Electronic Effects : Bromine’s electron-withdrawing nature increases sulfonamide acidity (pKa ~8–9), enhancing hydrogen-bonding potential with biological targets like enzymes .
  • Steric Effects : Compare dihedral angles (e.g., 75–90° between aromatic rings) in bromo vs. chloro analogs to assess conformational flexibility and target binding .
  • Biological Profiling : Use enzyme inhibition assays (e.g., DPP-IV for diabetes targets) with IC50_{50} comparisons to quantify substituent impact .

Advanced: How can researchers address contradictions in reported synthetic yields or spectral data for this compound?

Methodological Answer:

  • Reproducibility Checks : Verify purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Discrepancies in yields (e.g., 70% vs. 85%) may arise from trace moisture or incomplete sulfonylation .
  • Data Normalization : Reconcile NMR shifts by calibrating solvent/reference peaks. For example, CDCl3_3 vs. DMSO-d6_6 can cause δ variations of ±0.2 ppm .
  • Cross-Validation : Compare crystallographic data (e.g., unit cell parameters) with Cambridge Structural Database entries to confirm structural integrity .

Advanced: What computational methods are suitable for predicting the compound’s physicochemical properties and interaction mechanisms?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to compute:
    • HOMO-LUMO Gaps : Predict redox behavior (e.g., ΔE ~4–5 eV for nitroaromatics) .
    • Molecular Electrostatic Potential (MEP) : Map regions prone to nucleophilic/electrophilic attacks .
  • Molecular Docking : Employ AutoDock Vina to simulate binding to DPP-IV or similar targets, focusing on sulfonamide–active site interactions (e.g., hydrogen bonds with Ser630) .

Advanced: How can researchers design derivatives of this compound to enhance solubility or stability?

Methodological Answer:

  • Derivatization Strategies :
    • N-Alkylation : Introduce hydrophilic groups (e.g., –CH2_2OH) at the sulfonamide nitrogen to improve aqueous solubility .
    • Nitro Reduction : Convert –NO2_2 to –NH2_2 for pH-dependent solubility and reduced toxicity .
  • Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.